1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
Overview
Description
1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a chemical compound with the molecular formula C₁₇H₁₇ClN₂ and a molecular weight of 284.78 g/mol . It is a derivative of beta-carboline, a class of compounds known for their diverse biological activities. This compound is primarily used in research settings, particularly in the fields of proteomics and neurochemistry .
Mechanism of Action
Target of Action
It is known that beta-carbolines, a class of compounds to which this molecule belongs, often interact with the central nervous system, specifically monoamine oxidase (mao) enzymes .
Mode of Action
Beta-carbolines are known to inhibit mao enzymes, which are involved in the breakdown of neurotransmitters . By inhibiting these enzymes, beta-carbolines can increase the levels of neurotransmitters in the brain, potentially affecting mood and behavior.
Biochemical Pathways
As a potential mao inhibitor, it could impact the metabolic pathways of neurotransmitters such as serotonin, norepinephrine, and dopamine .
Result of Action
It has been suggested that beta-carbolines may have antitumoral activity .
Biochemical Analysis
Biochemical Properties
1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with monoamine oxidase type A (MAO-A), where it acts as a competitive selective inhibitor . This inhibition affects the metabolism of monoamines such as serotonin and epinephrine, leading to increased levels of these neurotransmitters . Additionally, this compound interacts with serotonin and epinephrine transporters, inhibiting their reuptake and further enhancing neurotransmitter levels .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating neurotransmitter levels, which can impact mood, cognition, and behavior . It also affects gene expression by altering the activity of transcription factors involved in the regulation of neurotransmitter synthesis and release . In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest, particularly in breast cancer cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active site of MAO-A, inhibiting its enzymatic activity and preventing the breakdown of monoamines . This binding interaction is crucial for its role as a monoamine oxidase inhibitor (MAOI). Additionally, this compound can modulate the activity of other enzymes involved in neurotransmitter metabolism, further influencing neurotransmitter levels . Changes in gene expression are also observed, with the compound affecting the transcription of genes involved in neurotransmitter synthesis and release .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound has been associated with sustained inhibition of MAO-A activity and prolonged elevation of neurotransmitter levels
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits neuroprotective and antidepressant-like effects, likely due to its inhibition of MAO-A and subsequent increase in neurotransmitter levels . At higher doses, toxic or adverse effects may be observed, including hypotension and cardiovascular effects . Threshold effects have been reported, with specific dosages required to achieve the desired therapeutic effects without inducing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s involvement in these pathways highlights its potential impact on overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it may interact with intracellular transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for its pharmacological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with MAO-A and other enzymes involved in neurotransmitter metabolism . Post-translational modifications and targeting signals may direct the compound to these specific compartments, ensuring its proper function and activity within the cell .
Preparation Methods
The synthesis of 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride typically involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions to form the beta-carboline structure . The reaction conditions often include the use of hydrochloric acid as a catalyst and an organic solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into tetrahydro-beta-carboline derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogenated derivatives can be formed using reagents like bromine or chlorine.
Scientific Research Applications
1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex beta-carboline derivatives.
Biology: The compound is studied for its potential neuroprotective and neurotoxic effects, making it relevant in neurochemistry research.
Medicine: Research explores its potential therapeutic applications, including its role as an inhibitor of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters.
Comparison with Similar Compounds
1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is unique among beta-carboline derivatives due to its specific structural features and biological activities. Similar compounds include:
Harmine: Another beta-carboline derivative known for its psychoactive properties.
Harmaline: Similar to harmine but with additional methoxy groups, leading to different pharmacological effects.
Tetrahydro-beta-carboline: A reduced form of beta-carboline with distinct chemical and biological properties.
These compounds share a common beta-carboline core but differ in their substituents and biological activities, highlighting the diversity and potential of this class of compounds.
Properties
IUPAC Name |
1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2.ClH/c1-2-6-12(7-3-1)16-17-14(10-11-18-16)13-8-4-5-9-15(13)19-17;/h1-9,16,18-19H,10-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZCTJZLNJOUBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40957145 | |
Record name | 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40957145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3574-01-4 | |
Record name | 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-phenyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003574014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40957145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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